molecular formula C24H18FNO3S B4307140 N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide

N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B4307140
M. Wt: 419.5 g/mol
InChI Key: MBHRANLNZXLCAE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a dioxoanthracene core, and a propylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting with the preparation of the anthracene coreCommon reagents used in these reactions include chloroacetyl chloride, triethylamine, and N-isopropyl-4-fluoroaniline .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the dioxoanthracene core play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives and fluorophenyl-substituted molecules. Examples are:

Uniqueness

N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a fluorophenyl group and a propylthio substituent on the dioxoanthracene core provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-9,10-dioxo-1-propylsulfanylanthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3S/c1-2-13-30-23-19(24(29)26-15-9-7-14(25)8-10-15)12-11-18-20(23)22(28)17-6-4-3-5-16(17)21(18)27/h3-12H,2,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHRANLNZXLCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 2
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide

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